2-Ethylphenol is a member of phenols.
2-ethylphenol is a natural product found in Cichorium endivia, Saussurea involucrata, and other organisms with data available.
2-Ethylphenol
CAS No.: 25429-37-2
Cat. No.: VC13301666
Molecular Formula: C8H10O
Molecular Weight: 122.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 25429-37-2 |
|---|---|
| Molecular Formula | C8H10O |
| Molecular Weight | 122.16 g/mol |
| IUPAC Name | 2-ethylphenol |
| Standard InChI | InChI=1S/C8H10O/c1-2-7-5-3-4-6-8(7)9/h3-6,9H,2H2,1H3 |
| Standard InChI Key | IXQGCWUGDFDQMF-UHFFFAOYSA-N |
| SMILES | CCC1=CC=CC=C1O |
| Canonical SMILES | CCC1=CC=CC=C1O |
| Boiling Point | 400.14 °F at 760 mmHg (NTP, 1992) 204.5 °C |
| Colorform | METASTABLE & STABLE CRYSTAL FORM COLORLESS LIQUID |
| Flash Point | 173 °F (NTP, 1992) 78 °C |
| Melting Point | -18 °F (NTP, 1992) 18 °C |
Introduction
Chemical and Physical Properties
Structural and Thermodynamic Characteristics
2-Ethylphenol belongs to the phenol family, featuring an ethyl group at the ortho position of the aromatic ring. This substitution pattern influences its electronic structure, evidenced by a pKa value of at , which is slightly lower than unsubstituted phenol (), indicating enhanced acidity due to steric and electronic effects. The compound’s octanol-water partition coefficient () underscores its lipophilicity, favoring membrane permeability in biological systems .
Table 1: Key Physical Properties of 2-Ethylphenol
| Property | Value |
|---|---|
| Melting Point | (lit.) |
| Boiling Point | (lit.) |
| Density () | |
| Refractive Index | Not reported |
| Flash Point | |
| Water Solubility | Insoluble |
Spectroscopic and Chromatographic Data
Nuclear magnetic resonance (NMR) spectroscopy reveals characteristic signals for the aromatic protons () and ethyl group () . Gas chromatography-mass spectrometry (GC-MS) analysis typically shows a molecular ion peak at , with fragmentation patterns consistent with ethylphenol isomers .
Synthesis and Industrial Production
Conventional Ethylation Methods
The primary industrial synthesis involves the ethylation of phenol using ethylene or ethanol in the presence of aluminum phenolate catalysts . This Friedel-Crafts alkylation proceeds via electrophilic aromatic substitution, yielding a mixture of ortho-, meta-, and para-ethylphenols, with the ortho isomer predominating due to steric directing effects.
Pharmacological and Industrial Applications
Therapeutic Agent Development
2-Ethylphenol serves as a precursor in synthesizing phenoxyacetic acid derivatives, which act as free fatty acid receptor 1 (FFAR1) agonists for diabetes treatment . These compounds enhance glucose-stimulated insulin secretion, offering a mechanism to address insulin resistance. Additionally, aminoquinazoline derivatives derived from 2-ethylphenol exhibit Toll-like receptor 4 (TLR4) agonist activity, showing promise in immunotherapeutic regimens for cancer and infectious diseases .
Specialty Chemical Manufacturing
The compound’s reactivity toward electrophiles and nucleophiles makes it valuable in producing antioxidants, polymer stabilizers, and fragrance intermediates. Its ability to form stable complexes with metal ions has been exploited in corrosion inhibition formulations .
| Parameter | Recommendation |
|---|---|
| Storage Temperature | Room temperature, inert atmosphere |
| Personal Protective Equipment | Nitrile gloves, vapor respirator |
| First Aid Measures | Flush eyes/skin with water, seek medical attention |
Environmental and Regulatory Compliance
The EPA Substance Registry System lists 2-ethylphenol under the identifier 90-00-6, subject to Toxic Substances Control Act (TSCA) reporting requirements . Biodegradation studies indicate moderate persistence in aquatic environments, necessitating containment measures to prevent groundwater contamination .
Analytical Characterization Methods
Quantitative Analysis
High-performance liquid chromatography (HPLC) with UV detection () is the gold standard for purity assessment, achieving resolutions >99.5% for commercial samples . Gas chromatography (GC) coupled with flame ionization detection (FID) provides complementary data on volatile impurities.
Structural Elucidation Techniques
Infrared (IR) spectroscopy identifies hydroxyl () and aromatic () stretches, while NMR confirms the ethyl group’s presence through signals at (CH) and (CH) .
Environmental Impact and Mitigation Strategies
Waste Management Practices
Incineration in a certified hazardous waste facility is recommended, with scrubbing systems to neutralize phenolic emissions . Aqueous waste streams require pH adjustment and adsorption onto activated carbon prior to discharge .
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